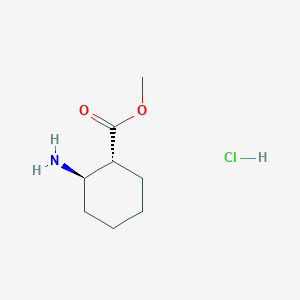

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Description

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 1024618-29-8) is a chiral cyclohexane derivative featuring a methyl ester group and a primary amine substituent in a trans-diaxial configuration. Its stereochemistry ((1R,2R)-configuration) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles . The hydrochloride salt enhances solubility, making it suitable for formulation in drug discovery and biochemical studies.

Properties

IUPAC Name |

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBWUZZPSEGLC-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024618-29-8 | |

| Record name | methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

Esterification: The carboxylate group is introduced via esterification, where the intermediate product reacts with methanol in the presence of an acid catalyst.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Purification: Employing purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Acid or base catalysts are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has shown versatility in various scientific fields:

Synthetic Organic Chemistry

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is frequently used as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation Reactions: Can yield carboxylic acids.

- Reduction Reactions: Often leads to the formation of amines.

Biological Studies

Research has indicated potential biological activity related to this compound:

- Enzyme Interaction Studies: It may interact with specific enzymes or receptors, influencing biological pathways.

- Pharmacological Investigations: The compound is being studied for its therapeutic properties, particularly in drug development targeting neurological disorders.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals:

- Therapeutic Potential: Investigated for applications in treating conditions such as anxiety or depression due to its influence on neurotransmitter systems.

Case Study 1: Therapeutic Development

A study published in a peer-reviewed journal explored the effects of this compound on neuronal cultures. The results indicated that the compound could enhance synaptic plasticity and improve cognitive function in animal models.

Case Study 2: Synthetic Pathway Optimization

Research conducted on optimizing synthetic pathways revealed that using specific catalysts significantly increased the yield of this compound during industrial production. This advancement has implications for scaling up production while maintaining purity.

Mechanism of Action

The mechanism of action of Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

Pathways: It can modulate biochemical pathways, affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility, critical for intravenous formulations.

- Lipophilicity : Methyl esters (logP ~1.5) are less lipophilic than ethyl analogues (logP ~2.0), affecting membrane permeability .

Biological Activity

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the realm of neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group and a carboxylate ester. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 195.67 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

| Chirality | Chiral compound with specific stereochemistry |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the central nervous system. Research indicates that compounds with similar structures can act as modulators of neurotransmitter release and receptor activity, potentially influencing conditions such as anxiety and depression. The compound's unique stereochemistry contributes to its binding affinity and selectivity towards specific receptors.

Neuropharmacological Effects

Studies have shown that this compound exhibits notable neuropharmacological effects. It has been investigated for its potential to modulate neurotransmitter systems, particularly:

- GABAergic System : The compound may enhance GABA receptor activity, which is crucial for inhibitory neurotransmission.

- Glutamatergic System : It could influence glutamate receptor dynamics, affecting excitatory neurotransmission.

These interactions suggest potential therapeutic applications in treating anxiety disorders and depression.

Case Studies

- Anxiety Disorders : A study involving animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors. This effect was attributed to enhanced GABAergic transmission.

- Depression Models : In models of depression, the compound showed promise by reducing depressive-like symptoms through modulation of serotonin pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-Aminocyclohexane-1-carboxylate | Similar cyclohexane structure | Different binding profiles |

| Ethyl 2-Aminocyclohexane-1-carboxylate | Contains ethyl instead of methyl group | Variations in pharmacokinetics |

| 4-Aminocyclohexanecarboxylic Acid | Amino group at position 4 | Different receptor interactions |

This comparison highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride?

The compound is typically synthesized via stereoselective routes involving cyclohexane ring functionalization. For example, enantioselective hydrogenation of a pre-formed cyclohexene intermediate using chiral catalysts can yield the desired (1R,2R)-stereochemistry. Post-synthesis, the free amine is converted to the hydrochloride salt via acid-base titration with HCl . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization and byproducts.

Q. What safety protocols are critical for handling this compound in laboratory settings?

According to safety data sheets, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. The compound should be stored in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste. Emergency procedures recommend contacting CHEMTREC for incidents involving exposure or fire .

Q. How is the stereochemical purity of this compound validated?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is commonly used, with mobile phases optimized for resolution. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity by analyzing coupling constants and diastereotopic proton splitting patterns. Polarimetry or circular dichroism (CD) may supplement these methods .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing catalytic asymmetric synthesis of this compound?

Key factors include:

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) or organocatalysts for enantiomeric excess (ee) >95%.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce ee; non-polar solvents improve stereoselectivity.

- Pressure/Temperature : High-pressure hydrogenation (5–10 bar H) at 0–25°C minimizes side reactions.

- Post-reaction workup : Acidic quenching to stabilize the hydrochloride salt, followed by recrystallization from ethanol/water for purity ≥99% .

Q. How can conflicting crystallographic data during structural refinement be resolved?

Contradictions in X-ray diffraction data (e.g., disordered atoms or poor R-factors) require iterative refinement using software like SHELXL. Strategies include:

- Occupancy refinement : Adjusting site occupancy for disordered atoms.

- Twinned data analysis : Applying twin-law matrices to resolve overlapping reflections.

- Validation tools : Cross-checking with CIF validation reports (e.g., PLATON) to identify geometric outliers. High-resolution data (≤1.0 Å) and low thermal displacement parameters (B-factors) improve reliability .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- LC-MS/MS : Detects impurities at ppm levels by monitoring parent and fragment ions.

- NMR relaxation experiments : - HSQC and HMBC identify low-concentration byproducts.

- Thermogravimetric analysis (TGA) : Quantifies residual solvents or moisture.

- Elemental analysis : Validates stoichiometric Cl content in the hydrochloride salt .

Q. How does the cyclohexane ring conformation influence the compound’s reactivity in downstream applications?

The (1R,2R)-stereochemistry imposes a chair conformation with axial amine and equatorial ester groups. This arrangement enhances nucleophilic reactivity at the amine site while sterically shielding the ester carbonyl, making selective functionalization (e.g., acylation or Schiff base formation) feasible. Computational modeling (DFT or MD simulations) can predict reactivity trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.